molecular formula C11H16BrNO2 B13304161 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol

Cat. No.: B13304161
M. Wt: 274.15 g/mol
InChI Key: LOAANITWUYVLQY-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol (CAS 2090809-05-3) is a brominated and methoxylated phenol derivative that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure, which features a phenolic hydroxyl group, a bromo substituent, a methoxy group, and a chiral 1-amino-2-methylpropyl side chain, makes it a valuable precursor for the development of more complex molecules, particularly Schiff base ligands . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this product for their specific purposes.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-methoxyphenol

InChI

InChI=1S/C11H16BrNO2/c1-6(2)10(13)8-4-7(12)5-9(15-3)11(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

LOAANITWUYVLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Br)OC)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Intermediates and Analogues

  • Synthesis of 5-bromo-2-methoxyphenol: A synthesis method of 5-bromo-2-methoxyphenol involves a three-step reaction using o-methoxyphenol as the raw material:

    • Acetylation protection of the phenolic hydroxyl group using acetic anhydride.
    • Bromination using bromine under the catalysis of iron powder.
    • Deacetylation.

    For example, 26 grams of a weak yellow liquid are added to 100 milliliters of dimethylformamide (DMF) in a four-necked flask. While stirring, 2 grams of iron powder are added, and the mixture is heated to 70 degrees Celsius. Then, 35 grams of bromine are added dropwise, and the reaction is maintained at 70-80 degrees Celsius for 5 hours. The mixture is poured into water and extracted with ethyl acetate to yield 36 grams of a white solid after concentration.

  • Synthesis of 2-methoxy-6-bromo-naphthalene: 2-methoxy-naphthalene can be brominated with bromine to produce 1,6-dibromo-2-methoxy-naphthalene, followed by dehalogenation with metallic iron to obtain 2-methoxy-6-bromo-naphthalene in one reaction step under mild conditions. Bromine, diluted with acetic acid, is added to a solution of 2-methoxy-naphthalene at 30-50°C while stirring. The hydrobromic acid formed is kept in the liquid phase.
  • Synthesis of m-Aryloxy Phenols by Demethylation of m-Methoxy Phenols: Demethylation of m-methoxy phenols to form m-aryloxy phenols can be achieved through chemical and catalytic methods. Chemical methods involve using strong acids like sulfuric acid, hydrochloric acid, or nitric acid, which convert the methoxy group into a hydroxyl group. Catalytic demethylation methods use transition metal catalysts like copper or palladium through hydrogenation, transfer hydrogenation, and activation of C-H bonds.
  • Ugi four-component reaction (Ugi-4CR): Novel peptoids can be prepared via Ugi-4CR. An aldehyde is dissolved in methanol, and amine is added in situ. Isocyanide and carboxylic acid are added to the solution at ambient temperature, and the resulting solution is stirred overnight at room temperature. The solvent is evaporated, and the residue is purified by column chromatography using an diethyl ether gradient with n-hexane.

Chemical Reactions and Reactivity

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol can participate in chemical reactions such as nucleophilic substitutions and oxidation processes. Typical reagents for these reactions include bases like sodium hydroxide and oxidizing agents such as potassium permanganate.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenols .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol exerts its effects involves interactions with specific molecular targets. The amino group and the phenol ring play crucial roles in these interactions, affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

  • Amino Group vs. Schiff Base: The target compound’s amine group may confer stronger basicity and nucleophilicity compared to the Schiff base (-C=N-) in H3L1, altering its metal-binding selectivity .
  • Backbone Differences: The acetophenone derivative () lacks a phenol group, limiting its ability to participate in hydrogen bonding or metal chelation compared to phenolic analogs.

Thermal and Stability Properties

  • H3L1 Coordination Complexes : Thermogravimetric analysis (TGA) of Cu(II)-H3L1 complexes shows sequential degradation: solvent loss followed by organic defragmentation, yielding CuO residues in air . The target compound, if incorporated into similar complexes, may exhibit distinct decomposition pathways due to its amine group.
  • Triazino-benzimidazol Derivative: High thermal stability is inferred from its fused heterocyclic structure, though exact data are unavailable .

Biological Activity

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol is a compound with notable biological activity attributed to its unique structural features, including a bromine atom and an amino group. These characteristics suggest potential interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the molecular formula C10H14BrNO\text{C}_10\text{H}_{14}\text{Br}\text{N}\text{O} and features a phenolic ring with a bromine substitution at the 4-position and a methoxy group at the 6-position. The amino group attached to a branched alkyl chain enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with receptors. It has been observed that compounds with similar structures often target enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase, which is crucial in fatty acid synthesis. The bromine atom and methoxy group contribute significantly to the binding affinity, while the amino group enhances interactions through hydrogen bonding or hydrophobic effects.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit key metabolic enzymes, impacting processes like fatty acid synthesis.
  • Receptor Binding : Potential interactions with specific receptors could lead to therapeutic applications in metabolic diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityNotes
2-Bromo-4-methoxyphenolBromine at 2-position, methoxy groupModerate antimicrobialLacks amino functionality
4-Amino-2-bromo-6-methoxyphenolAmino group at 4-positionEnzyme inhibitionDifferent substitution pattern affects reactivity
6-Bromo-2-methoxyphenolBromine at 6-position, methoxy groupLow activitySimpler structure
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenolSimilar branched amineEnhanced biological activityUnique substitution pattern

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibitory effects of related phenolic compounds on enoyl-acyl carrier protein reductase showed that modifications in the structure significantly influenced the inhibition rate. The presence of both bromine and amino groups was critical for enhancing enzyme binding affinity.
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications were correlated with changes in potency, indicating that specific functional groups play a pivotal role in biological efficacy .
  • Receptor Interaction Analysis : Research exploring receptor interactions revealed that compounds with similar structures could effectively bind to metabolic receptors, potentially leading to therapeutic applications in treating metabolic disorders. The binding studies indicated that structural features significantly affect receptor affinity and specificity.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Oxidation : Use potassium permanganate or chromium trioxide under acidic conditions to introduce ketone groups in intermediate steps.
  • Substitution : Employ nucleophiles (e.g., amines) under basic conditions to functionalize the phenol ring.
  • Reduction : Reduce nitro or carbonyl intermediates using sodium borohydride or lithium aluminum hydride .
    Methodological Tip : Optimize pH and temperature to minimize side reactions. For example, acidic conditions favor bromine retention during oxidation, while basic conditions enhance nucleophilic substitution efficiency. Monitor yields via HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C10_{10}H14_{14}BrNO2_2 requires exact mass ~275.02 g/mol).
  • HPLC : Assess purity (>97% for pharmacological studies) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Step 1 : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions. The bromine atom acts as a meta-director, while the methoxy group directs ortho/para.
  • Step 2 : Simulate reaction pathways for halogenation or nitration. Compare activation energies of competing substituent-directed pathways.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates under varying electrophile concentrations) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Systematic Comparison : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .
  • Dose-Response Analysis : Perform IC50_{50} or EC50_{50} curves across multiple cell lines to identify tissue-specific effects.
  • Structural Analogs : Compare activity with halogen-substituted derivatives (e.g., chloro vs. bromo analogs) to assess substituent contributions .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Accelerated Degradation Tests : Incubate the compound at 40°C (75% relative humidity) for 4 weeks. Monitor degradation via HPLC.
  • pH Stability : Test solubility and stability in buffers (pH 2–9). The methoxy group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage buffers.
  • Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation; use amber vials if absorbance >290 nm is observed .

Q. What methodologies assess the compound’s environmental fate and ecotoxicity?

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) to predict bioaccumulation potential. Bromine’s hydrophobicity may elevate log KowK_{ow} >3.0.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae (OECD 202/201) to derive LC50_{50} values. Compare with structural analogs to identify toxicity trends .

Q. How do steric and electronic effects of the 2-methylpropyl group influence binding affinity in enzyme inhibition studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bulky 2-methylpropyl group may reduce binding pocket accessibility but enhance hydrophobic interactions.
  • Kinetic Studies : Measure KiK_i values under varying substrate concentrations. Competitive inhibition suggests steric hindrance limits active-site entry.
  • Mutagenesis : Engineer enzymes with enlarged binding pockets to test steric limitations .

Methodological Guidance for Data Interpretation

  • Contradictory Reactivity Data : If substitution rates conflict across studies, verify solvent polarity and catalyst presence. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, accelerating substitution .
  • Biological Activity Variability : Normalize data to cell viability controls (e.g., MTT assays) to distinguish cytotoxic vs. therapeutic effects .

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